molecular formula C16H10AsN2Na3O11S2 B1224391 Arsenazo i trisodium salt CAS No. 66019-20-3

Arsenazo i trisodium salt

Cat. No.: B1224391
CAS No.: 66019-20-3
M. Wt: 614.3 g/mol
InChI Key: NBVFGAJJMPGDDH-UHFFFAOYSA-K
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Description

Historical Development of Azo Dyes as Analytical Indicators

The journey of azo dyes, the class of compounds to which Arsenazo I belongs, began in the mid-19th century. The first azo dyes were synthesized in 1861 and 1863. cdnsciencepub.com The key breakthrough was the development of the diazotization reaction of aryl amines by Johann Peter Griess around 1858, a process that became fundamental to the synthesis of azo dyes. nih.gov This discovery sparked rapid growth in the field of synthetic dye chemistry. iipseries.org

Initially, these dyes were primarily used in the textile industry due to their vibrant colors and ability to dye various materials. cdnsciencepub.com However, their utility soon expanded into the realm of analytical chemistry. Scientists observed that certain azo dyes exhibited a change in color in response to varying pH levels, leading to their use as acid-base indicators, such as the well-known Congo Red and methyl orange. nih.goviipseries.org Over time, the continuous demand for new dyes for different applications, including new synthetic materials, drove further research and development. iipseries.org This led to the discovery that many azo dyes could form colored complexes with metal ions, paving the way for their use as metallochromic indicators in analytical chemistry. jchemrev.com Azo dyes are valued for their high molar extinction coefficients, structural diversity, and the simplicity of their synthesis. cdnsciencepub.com

Significance of Arsenazo I Trisodium (B8492382) Salt in Spectrophotometric Methodologies

Arsenazo I trisodium salt, with the chemical name 2-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)benzenearsonic Acid Trisodium Salt, is a notable member of the azo dye family used in analytical chemistry. tcichemicals.com It is particularly recognized for its application in the spectrophotometric determination of various metal ions. akjournals.comchemimpex.com Spectrophotometry is a technique that measures the amount of light absorbed by a chemical substance. By forming a colored complex with a metal ion, Arsenazo I allows for the quantification of that metal based on the intensity of the color produced. osti.gov

This reagent is known for its high sensitivity, enabling the detection of trace amounts of metals. akjournals.comosti.gov For instance, it can detect uranium in concentrations as low as one part in 30 million parts of a solution. osti.gov The selectivity of Arsenazo I for a particular metal ion can be controlled by adjusting the pH of the solution and using masking agents to prevent interference from other ions. akjournals.com It forms stable complexes with a number of elements, including uranium, thorium, zirconium, and rare earth elements. akjournals.com For example, it forms a 1:1 complex with the uranyl ion, resulting in a stable blue color with maximum absorbance at 590 nm. osti.gov The reaction is instantaneous, which is advantageous for rapid analysis. osti.gov

The compound is also utilized in biological studies to investigate the interactions of metal ions within biological systems. chemimpex.com Its ability to produce a visual color change upon complexation makes it a valuable tool in various research and industrial settings, including environmental monitoring and quality control in the pharmaceutical and food safety industries. chemimpex.com

Evolution of Research Perspectives on Chromogenic Reagents for Metal Ion Detection

The field of chromogenic reagents for metal ion detection has evolved significantly, driven by the need for more sensitive, selective, and cost-effective analytical methods. mdpi.comresearchgate.net Initially, research focused on the synthesis and application of organic dyes like the azo dyes. jchemrev.com The principle behind these reagents is the formation of a colored complex between the reagent and the metal ion. ugm.ac.id

More recent research has explored the development of advanced sensor technologies. researchgate.net This includes the immobilization of chromogenic reagents on solid supports, which can enhance their stability and reusability. researchgate.net For example, 1,10-phenanthroline (B135089) has been immobilized in alginate/pectin films for the detection of iron(II) ions. ugm.ac.id

The development of chemodosimeters represents another significant advancement. hueuni.edu.vn These are molecules that undergo a chemical reaction with an analyte to produce a detectable signal, often a color change. hueuni.edu.vn This approach can offer high selectivity. Furthermore, the integration of nanomaterials, such as gold nanoparticles and quantum dots, has opened new avenues for creating highly sensitive and selective sensing platforms. researchgate.net These modern approaches aim to provide simple, real-time detection of metal ions in various environmental and biological samples. mdpi.com

Properties

IUPAC Name

trisodium;4,5-dihydroxy-3-[[2-[hydroxy(oxido)arsoryl]phenyl]diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13AsN2O11S2.3Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVFGAJJMPGDDH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[As](=O)(O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10AsN2Na3O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66019-20-3
Record name Trisodium 3-[(o-arsonatophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate
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Fundamental Principles of Analyte Arsenazo I Trisodium Salt Interactions

Mechanisms of Complex Formation with Metal Ions

The interaction between Arsenazo I trisodium (B8492382) salt and metal ions is fundamentally a process of complex formation, driven by the principles of chelation chemistry. This process leads to the formation of stable, colored complexes, which is the basis for its use as an indicator.

Chelation Chemistry and Stoichiometric Relationships

Arsenazo I is a highly effective chelating agent, a molecule that can form several bonds to a single metal ion. srce.hr The structure of Arsenazo I, [2-(1,8-dihydroxy-3,6-disulfo-2-naphthylazo)benzene-arsonic acid], features multiple functional groups—including hydroxyl, azo, and arsonic acid groups—that can donate lone pairs of electrons to a metal ion, forming a stable, ring-like structure known as a chelate. researchgate.netnih.gov This multidentate binding is stronger and more stable than binding by monodentate ligands, which only form one bond to the metal ion.

The formation of these complexes is governed by specific stoichiometric relationships, which define the ratio of the metal ion to the Arsenazo I molecule in the resulting complex. Research has shown that Arsenazo I forms complexes with varying stoichiometries depending on the metal ion and the reaction conditions. For instance, studies have confirmed a 1:1 binding stoichiometry for its interactions with both calcium (Ca²⁺) and magnesium (Mg²⁺) ions at neutral pH. jst.go.jp The stability of the complexes formed is also influenced by the pH of the medium, with different metals exhibiting optimal complexation at different pH values. srce.hr The selectivity for certain metal ions can be controlled by adjusting the acidity of the solution. researchgate.net

The determination of these stoichiometric ratios is often accomplished using methods like the mole-ratio method or Job's method of continuous variation, where the absorbance of a series of solutions with varying metal-to-ligand ratios is measured spectrophotometrically. gyanvihar.orgd-nb.info

Table 1: Reported Stoichiometric Ratios for Metal-Arsenazo I Complexes

Metal IonStoichiometric Ratio (Metal:Arsenazo I)pH ConditionsReference
Calcium (Ca²⁺)1:1Neutral jst.go.jp
Magnesium (Mg²⁺)1:1Neutral jst.go.jp
Alkaline Earth MetalsKinetically labile complexespH 9.5 utas.edu.au

This table is interactive and can be sorted by column.

Ligand-Analyte Binding Dynamics

The binding dynamics of Arsenazo I with metal ions describe the rates at which the complex forms (association) and breaks apart (dissociation). For many metal ions, the complexation reaction with Arsenazo I is practically instantaneous. nih.gov The resulting complexes are often described as kinetically labile, meaning they are in a state of rapid equilibrium with the free metal ion and ligand in the solution. utas.edu.au

This lability is a key feature in applications like capillary zone electrophoresis, where the ligand is included in the background electrolyte to ensure the metal ions remain complexed during their migration. utas.edu.au The rapid kinetics ensure that a dynamic equilibrium is maintained, allowing for the separation of metal ions based on the differential stability and mobility of their Arsenazo I complexes. utas.edu.au

Spectroscopic Changes upon Complexation: Theoretical and Experimental Investigations

The formation of a complex between Arsenazo I and an analyte, particularly a metal ion, induces significant changes in the electronic structure of the dye molecule. These changes are readily observable using spectroscopic techniques, most notably UV-Visible spectrophotometry.

UV-Visible Spectrophotometric Signatures of Metal-Arsenazo I Complexes

Arsenazo I itself is a colored compound with a characteristic absorption spectrum in the UV-Visible region. Upon chelation with a metal ion, the electronic transitions within the molecule are altered, leading to a shift in the maximum absorption wavelength (λmax) and often an increase in the molar absorptivity. srce.hrresearchgate.net This phenomenon, known as a bathochromic or red shift, results in a distinct color change that can be visually observed and quantitatively measured.

For example, the complexation of Arsenazo I with calcium ions results in a significant change in its extinction coefficient. jst.go.jp Similarly, its complexes with other metal ions like thorium and uranium also exhibit characteristic absorption spectra that are different from the free ligand. researchgate.net The magnitude of this spectral shift and the intensity of the new absorption band are dependent on the specific metal ion and the concentration of the complex formed. This linear relationship between absorbance and concentration, under specific conditions, forms the basis of quantitative analysis using Beer-Lambert law. science.gov

The distinct UV-Visible signatures of different metal-Arsenazo I complexes allow for the selective determination of these metals. By carefully selecting the wavelength for measurement and controlling the pH, it is possible to quantify a specific metal ion in the presence of others. researchgate.net

Table 2: UV-Visible Spectrophotometric Data for Selected Metal-Arsenazo I Complexes

AnalyteFree Ligand λmax (nm)Complex λmax (nm)NotesReference
Calcium (Ca²⁺)~480 (Ca-free form)~562Difference in extinction coefficients is significant. jst.go.jp
Thorium (Th⁴⁺)--Forms colored complexes. researchgate.net
Uranium (Uranoyl, UO₂²⁺)--Forms colored complexes. researchgate.net
Rare Earth Elements--Forms colored complexes. researchgate.net

This table is interactive and provides a summary of key spectral data.

Advanced Spectroscopic Probe Methodologies

Beyond conventional UV-Visible spectrophotometry, advanced spectroscopic techniques have been explored to enhance the sensitivity and selectivity of analyte detection using chelating dyes like Arsenazo I and its analogue, Arsenazo III.

Surface-Enhanced Raman Spectroscopy (SERS) is one such powerful technique. SERS utilizes the enhancement of Raman scattering signals from molecules adsorbed onto nanostructured metal surfaces, such as gold or silver nanoparticles. sprpages.nl While direct SERS studies on Arsenazo I are not widely reported, the principle has been demonstrated with Arsenazo III. By functionalizing gold nanoparticles with Arsenazo III, a SERS-based sensor for uranyl ions was developed, where the coordination interaction leads to nanoparticle aggregation and a measurable change in the SERS signal. researchgate.net This approach offers the potential for highly sensitive and selective detection.

Fluorescence Spectroscopy is another advanced method. While Arsenazo I itself is not a prominent fluorescent probe, the principles of fluorescence sensing can be applied by coupling it with fluorescent systems. For instance, the interaction of Arsenazo III with proteins like serum albumin has been studied using fluorescence spectroscopy. scispace.com Furthermore, fluorescent probes for metal ions have been designed where the quenching or enhancement of fluorescence is triggered by the binding event, a principle that could potentially be adapted using Arsenazo I as the metal-binding component.

Surface Plasmon Resonance (SPR) is a label-free optical technique that detects binding events in real-time by measuring changes in the refractive index at a sensor surface. This methodology has been used to study the interaction of Arsenazo III-functionalized gold nanoparticles with uranyl ions, where binding causes a shift in the localized surface plasmon resonance (LSPR) band. researchgate.net SPR provides valuable information on the kinetics (association and dissociation rates) and affinity of ligand-analyte interactions.

These advanced methodologies, while more extensively documented for the related Arsenazo III, highlight the potential pathways for developing more sophisticated and sensitive analytical tools based on the fundamental chelation properties of Arsenazo I trisodium salt.

Methodological Advancements in Analytical Applications

Development of Spectrophotometric Determination Procedures

Spectrophotometric methods utilizing Arsenazo I and its derivatives are valued for their simplicity and effectiveness. The formation of a colored complex between the arsenazo reagent and the target analyte allows for quantification using light absorbance measurements. The development of these procedures has centered on optimizing the reaction to achieve the highest sensitivity and selectivity.

Optimization of Reaction Conditions for Diverse Analytes

The efficacy of spectrophotometric determination using arsenazo reagents is highly dependent on the reaction conditions, which must be tailored for each specific analyte. Key parameters that are systematically optimized include pH, reagent concentration, and the composition of the buffer solution.

For the determination of uranium (VI) , a robust method was developed using Arsenazo III in a 3 mol dm⁻³ perchloric acid medium. nih.govmetrohm.com The optimal concentration of the chromogenic reagent was found to be 0.07% (w/v), as lower concentrations were insufficient for complete complexation, and higher concentrations led to deviations from Beer's law. nih.gov The complex forms instantaneously and remains stable for over three weeks, demonstrating the robustness of the optimized conditions. nih.govmetrohm.com

In the analysis of rare earth elements (REEs) , such as Lanthanum(III) and Europium(III), the pH of the medium is a critical factor. A rapid screening assay was developed where the optimal pH for complex formation was determined to be between 2.7 and 2.8, maintained by a citrate/phosphate buffer. researchgate.net

For the determination of lead , complex formation with Arsenazo III begins at a pH greater than 2 and is optimal in the range of 4 to 6. pickeringlabs.com Similarly, the analysis of transition metals like Mn²⁺, Fe²⁺, and Co²⁺ also requires pH optimization, with optimal values of 7.2 for Mn²⁺ and Co²⁺, and 5.5 for Fe²⁺. rjpbcs.com

The following interactive table summarizes the optimized conditions for the spectrophotometric determination of various analytes using arsenazo reagents.

AnalyteReagentOptimal pHMediumReagent ConcentrationWavelength (λmax)
Uranium(VI)Arsenazo III~0.5 (3M HClO₄)Perchloric Acid0.07% (w/v)651 nm
Lanthanum(III)Arsenazo III2.7 - 2.8Citrate/Phosphate Buffer1 mM (stock)650 nm
Europium(III)Arsenazo III2.7 - 2.8Citrate/Phosphate Buffer1 mM (stock)Not Specified
Lead(II)Arsenazo III4 - 6Not SpecifiedNot Specified600 nm
Manganese(II)Arsenazo III7.2Buffer solutionNot Specified620 nm
Iron(II)Arsenazo III5.5Buffer solutionNot Specified560 nm
Cobalt(II)Arsenazo III7.2Buffer solutionNot Specified622 nm

Strategies for Enhanced Sensitivity and Selectivity

While optimization of basic reaction conditions can improve analytical methods, various strategies have been developed to further enhance the sensitivity and selectivity of determinations using arsenazo reagents.

One effective strategy is the use of surfactants . In the determination of uranium with Arsenazo III, the addition of N-cetyl-N,N,N-trimethylammonium bromide, a cationic surfactant, was found to increase both the sensitivity and selectivity of the complex. imwa.info This enhancement is often attributed to the formation of micelles, which can alter the microenvironment of the complex, leading to a more stable and intensely colored species.

Another approach involves the use of polyaminocarboxylic acids (PACAs) to improve selectivity among closely related elements like the lanthanides. nih.gov For instance, in the presence of ethylenediaminetetraacetic acid (EDTA) and trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid (DCTA), the absorption spectra of heavier lanthanides complexed with Arsenazo III shift significantly, allowing for their selective determination in the presence of lighter lanthanides. nih.gov

The addition of organic solvents to the reaction medium can also increase sensitivity and selectivity, particularly in acidic conditions for the analysis of alkaline-earth metals. mdpi.com Solvents such as dioxan, acetone, and ethanol have been shown to enhance the molar absorptivity of the metal-arsenazo complexes. mdpi.com

Mitigation of Analytical Interferences

A significant challenge in spectrophotometric analysis is the interference from other ions present in the sample matrix, which can react with the chromogenic agent and lead to inaccurate results. Several strategies are employed to mitigate these interferences.

Masking Agent Applications and Their Mechanistic Basis

Masking agents are compounds that form stable complexes with interfering ions, preventing them from reacting with the analytical reagent. The selection of a masking agent is crucial, as it must not form a complex with the target analyte under the chosen analytical conditions.

In the determination of uranium with Arsenazo III, complexing agents such as diethylenetriaminepenta-acetic acid (DTPA), ethylene glycol-bis(2-aminoethylether)-N,N,N',N'-tetraacetic acid (EGTA), and triethylenetetramine-N,N,N',N'',N''',N''''-hexaacetic acid (TTHA) have been successfully used to mask a wide range of interfering elements. nih.gov DTPA, in particular, is effective at a low pH for masking many other elements. nih.gov For the analysis of uranium in low-grade ores, DTPA and tartaric acid have been used to mask interferences from metals such as Mn, Fe, Zn, Mo, Cr, Cu, Co, Ni, Zr, Pb, Al, and Na. osti.gov

For the analysis of alkaline-earth metals, sodium sulphate can be used as a masking agent to determine calcium, strontium, and magnesium in the presence of barium. mdpi.com The mechanistic basis for masking lies in the principle of competitive complexation. The masking agent forms a more stable complex with the interfering ion than the arsenazo reagent does, effectively sequestering the interfering ion and allowing the selective reaction of the arsenazo reagent with the analyte of interest.

Chromatographic Separation Prior to Detection

When a sample contains a complex mixture of analytes with similar chemical properties, masking alone may not be sufficient to eliminate interferences. In such cases, a chromatographic separation step prior to spectrophotometric detection is a powerful strategy. High-performance liquid chromatography (HPLC) is often employed for this purpose.

The determination of lanthanides is a classic example where chromatographic separation is essential. A reversed-phase HPLC method can separate the lanthanide group in under 15 minutes. nih.gov Following separation, the eluted ions are mixed with a post-column reagent, such as Arsenazo III, to form a colored complex that is then detected by a UV-Vis detector. nih.govnih.gov This post-column derivatization technique combines the high resolving power of HPLC with the sensitivity of spectrophotometric detection, allowing for the accurate quantification of individual lanthanides in a mixture. nih.govnih.gov

The general setup for an HPLC system with post-column derivatization involves the effluent from the analytical column being mixed with the derivatizing reagent in a T-junction. pickeringlabs.comnih.gov This mixture then passes through a reaction coil to allow for complete complex formation before entering the detector. pickeringlabs.com

Integration with Flow Injection Analysis Systems

Flow injection analysis (FIA) is an automated analytical technique that involves injecting a sample into a continuously flowing carrier stream. The integration of spectrophotometric methods using arsenazo reagents with FIA systems offers several advantages, including high sample throughput, reduced reagent consumption, and improved reproducibility.

FIA systems have been developed for the determination of various analytes using Arsenazo III. For instance, a method for the determination of the sum of rare-earth elements utilizes FIA with spectrophotometric detection at 660 nm. The system uses a 0.04 mM Arsenazo III solution and a 0.2M formate buffer at pH 3, with a sample volume of 30 µL.

A cyclic FIA system has been designed for the determination of lead, where Arsenazo III is the chromogenic reagent. nih.gov This system incorporates a cation exchange mini-column after the flow-through cell, which allows for the on-line regeneration of the reagent and the accumulation of the metal ions, making the process more sustainable by reducing toxic waste. nih.gov

Furthermore, an integrated FIA system has been developed for the on-line electro-oxidative leaching and spectrophotometric determination of uranium from ore samples using Arsenazo III. This demonstrates the versatility of FIA in combining sample preparation and analysis into a single automated process.

The following interactive table provides an overview of various FIA systems utilizing Arsenazo III.

Analyte(s)ReagentDetection Wavelength (λmax)Key System FeaturesReference
Sum of Rare-Earth ElementsArsenazo III660 nm0.04 mM reagent, 0.2M formate buffer (pH 3)
Lead(II)Arsenazo IIINot SpecifiedCyclic system with on-line reagent regeneration nih.gov
UraniumArsenazo IIINot SpecifiedIntegrated on-line electro-oxidative leaching

Continuous Monitoring Methodologies

The application of continuous monitoring for analytes using chromogenic reagents like Arsenazo I is exemplified by Flow Injection Analysis (FIA). jcsp.org.pklibretexts.org This technique is well-suited for the continuous measurement of various substances in industrial and environmental settings. libretexts.org The core principle of FIA involves the precise injection of a sample into a carrier stream, which then merges with a reagent stream containing the colorimetric agent, in this case, Arsenazo I trisodium (B8492382) salt. The resulting colored complex is then passed through a detector, typically a spectrophotometer, to measure the absorbance at a specific wavelength. The transient signal produced is proportional to the analyte concentration. libretexts.org

Key parameters in developing an FIA method include the optimization of flow rates, reactor coil length, and sample injection volume to ensure sufficient reaction time and sensitivity. The simplicity, speed, and high reproducibility of FIA make it an attractive option for routine analyses. jcsp.org.pk While specific applications detailing Arsenazo I in continuous monitoring systems are not extensively documented, the principles established with similar reagents like Arsenazo III for the determination of lead in gasoline demonstrate the feasibility and advantages of this approach. nih.govscispace.com

On-Line Reagent Regeneration Approaches

A significant advancement in making continuous monitoring systems more sustainable and cost-effective is the incorporation of on-line reagent regeneration. This approach minimizes waste generation and reduces the consumption of potentially toxic reagents. nih.govscispace.com A notable example, developed for Arsenazo III, involves a cyclic flow-injection analysis system. nih.govscispace.com In this setup, after the measurement of the metal-Arsenazo complex, the solution passes through a cation-exchange mini-column. This column serves a dual purpose: it captures the metal ions from the complex and allows the regenerated, metal-free Arsenazo reagent to be recirculated back into the system. nih.govscispace.com

This cyclic process makes the analytical system reversible and the reagents reusable, aligning with the principles of green analytical chemistry. nih.govscispace.com The excellent repeatability and reproducibility of such systems make them well-suited for continuous, long-term monitoring applications. nih.govscispace.com The successful implementation of this strategy with Arsenazo III strongly suggests its potential applicability for Arsenazo I, which would similarly reduce its environmental footprint and operational costs in continuous monitoring setups.

Solid-Phase Extraction and Immobilization Techniques

Solid-phase extraction (SPE) has become a cornerstone of modern sample preparation, offering numerous advantages over traditional liquid-liquid extraction, including higher enrichment factors, reduced solvent consumption, and easier automation. The technique is based on the partitioning of analytes between a solid sorbent and the sample matrix. ufba.br Immobilization of reagents like Arsenazo I onto solid supports further enhances the selectivity and reusability of the analytical system.

Design and Synthesis of Functionalized Sorbents for Arsenazo I

The development of functionalized sorbents is critical for the effective application of solid-phase extraction. While specific sorbents designed exclusively for Arsenazo I are not widely reported, research on sorbents for the related Arsenazo III provides insight into the types of materials that could be adapted. Various materials have been investigated for their potential to adsorb Arsenazo compounds, including:

Phosphorus-containing polymers: These polymers have shown the ability to adsorb Arsenazo III from aqueous solutions. scispace.comresearchgate.netresearchgate.net

Modified sugarcane bagasse: This eco-friendly sorbent has been modified to enhance its capacity for removing Arsenazo III. researchgate.netresearchgate.net

Cetyltrimethylammonium-functionalized polyacrylonitrile: This surfactant-modified polymer has been synthesized for the sorption of hazardous organic compounds like Thoron and Arsenazo III from radioactive liquid waste. researchgate.net

N-allylthiourea-modified chitosan: This modified biopolymer has also been explored as a potential sorbent. researchgate.net

The design of these sorbents often involves introducing specific functional groups onto a solid support that can interact with the functional groups of the Arsenazo molecule, such as the sulfonic acid and arsonic acid groups. These interactions can be based on electrostatic attraction, hydrogen bonding, or coordination chemistry. The choice of the solid support and the functionalization strategy depends on the specific application, including the sample matrix and the target analyte.

Table 1: Examples of Sorbents Studied for the Removal of Arsenazo III

Sorbent MaterialFunctionalizationTarget AnalyteReference
PolyacrylonitrileCetyltrimethylammoniumThoron, Arsenazo III researchgate.net
Sugarcane BagasseChemical ModificationPAR, Arsenazo III researchgate.net
PolymerPhosphorus-containingArsenazo III scispace.comresearchgate.netresearchgate.net
ChitosanN-allylthiourea-modifiedArsenazo III researchgate.net

This table presents sorbents developed for the related compound Arsenazo III, which can serve as models for the design of sorbents for Arsenazo I.

Application in Preconcentration and Separation Studies

Solid-phase extraction is a powerful technique for the preconcentration of trace analytes from large sample volumes, thereby increasing the sensitivity of subsequent analytical measurements. In the context of Arsenazo I, SPE can be used in two primary ways: either to preconcentrate metal ions that form complexes with Arsenazo I or to remove interfering substances from the sample matrix.

One approach involves the formation of a metal-Arsenazo I complex in solution, followed by the selective adsorption of this complex onto a solid sorbent. The complex can then be eluted with a small volume of a suitable solvent, resulting in a more concentrated solution for analysis.

Alternatively, Arsenazo I itself can be immobilized on a solid support. This immobilized reagent can then be used to selectively capture metal ions from a sample solution. After washing away the matrix components, the captured metal ions can be eluted and quantified. This approach offers the advantage of reagent reusability and simplifies the analytical procedure.

Recent studies have also explored the use of hydrophobic-hydrophilic ionic liquids (HHILs) for the extraction and preconcentration of metal ions complexed with water-soluble reagents like Arsenazo I. In this method, the metal-Arsenazo I complex is efficiently partitioned into the HHIL phase from the aqueous solution over a wide pH range. This technique has shown promise for the extraction-photometric determination of various metal ions.

Table 2: Preconcentration Techniques Potentially Applicable to Arsenazo I

TechniquePrinciplePotential Application with Arsenazo I
Solid-Phase ExtractionPartitioning of a solute between a solid sorbent and a liquid phase.Preconcentration of metal-Arsenazo I complexes or removal of interferences.
Immobilization on Solid SupportCovalent or non-covalent binding of Arsenazo I to a solid matrix.Selective capture and preconcentration of metal ions from complex matrices.
Hydrophobic-Hydrophilic Ionic Liquid ExtractionPartitioning of the metal-Arsenazo I complex into an ionic liquid phase.Extraction and preconcentration for subsequent photometric analysis.

Applications in Specialized Research Domains

Environmental Trace Metal Analysis

Arsenazo III plays a significant role in environmental monitoring by enabling the detection of trace heavy metals in different environmental compartments. chemimpex.com Its high sensitivity makes it a valuable tool for assessing pollution levels and ensuring environmental safety. chemimpex.com

The determination of toxic heavy metals in water is crucial for public health and environmental protection. Arsenazo III provides a basis for simple and rapid spectrophotometric methods for quantifying various metal ions in aqueous solutions.

Research has demonstrated its effectiveness for detecting lead (Pb²⁺). The complex formation between lead and Arsenazo III begins at a pH greater than 2, with optimal conditions occurring between pH 4 and 6. nih.govrjpn.org The resulting complex has a molar absorptivity of 2.8 x 10⁴ L·mol⁻¹·cm⁻¹ at a wavelength of 600 nm. nih.govrjpn.org This method has been successfully applied to determine microgram quantities of lead. nih.gov

For uranium (in the form of the uranyl ion, UO₂²⁺), Arsenazo III forms a stable complex that can be measured to determine uranium concentration in water samples. nih.gov The complex is most stable in acidic conditions, typically between pH 1 and 3. researchgate.net One optimized method for water samples allows for quantification in the µg/L range. nih.gov The presence of Fe(III) can interfere with uranium determination due to its own strong complexation with the reagent, while Fe(II) has a negligible effect in non-irradiated samples. nih.gov However, in gamma-irradiated samples, Fe(II) can induce the Fenton reaction, which degrades Arsenazo III and leads to inaccurate measurements. nih.gov

Table 1: Spectrophotometric Conditions for Heavy Metal Detection in Water with Arsenazo III This table summarizes the optimal pH and wavelength for the detection of specific heavy metal ions using Arsenazo III.

Metal Ion Optimal pH Wavelength (λmax) Molar Absorptivity (ε) Reference
Lead (Pb²⁺) 4.0 - 6.0 600 nm 2.8 x 10⁴ L·mol⁻¹·cm⁻¹ nih.govrjpn.org
Uranium (UO₂²⁺) 1.0 - 3.0 651-652 nm 4.45 x 10⁴ L·mol⁻¹·cm⁻¹ researchgate.netlp.edu.ualpnu.ua
Mercury (Hg²⁺) 6.5 Not Specified Not Specified ijmscr.org

Analyzing heavy metals in solid matrices like soil and sediment requires an initial step to bring the target metals into solution. This is typically achieved through acid digestion.

A common protocol involves the following steps:

Sample Digestion: A weighed amount of the soil or sediment sample is treated with a mixture of strong acids, such as nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF), and heated. publications.gc.ca This process breaks down the sample matrix and dissolves the metals.

pH Adjustment: After digestion and dilution, the pH of the sample solution is carefully adjusted to the optimal range for the specific metal-Arsenazo III complex formation. lp.edu.uaasianpubs.org

Complexation and Measurement: The Arsenazo III reagent is added to the prepared sample solution. The absorbance of the resulting colored complex is then measured with a spectrophotometer at the specific wavelength of maximum absorbance (λmax). lp.edu.uaasianpubs.org

For uranium analysis in soil and sediment, a method involves extraction with tributylphosphate (TBP) to separate it from interfering elements prior to spectrophotometric determination with Arsenazo III at a pH of 2.5. asianpubs.org This method is applicable for uranium concentrations in the range of 0.25-10.0 µg/L in the prepared sample solutions. asianpubs.org The use of masking agents like EDTA and sodium fluoride (B91410) can help to complex interfering ions such as calcium and iron. asianpubs.org

Analysis of Rare Earth Elements and Actinides

Arsenazo III is particularly well-suited for the determination of rare earth elements (REEs) and actinides (like thorium, uranium, and plutonium) due to the formation of very stable and intensely colored complexes in strongly acidic media. medchemexpress.comntis.govscispace.com This property allows for their detection with high sensitivity. sciencemadness.org

Selectivity in the analysis of complex mixtures is achieved by carefully controlling the reaction conditions. The primary strategy for selective complexation with Arsenazo III involves adjusting the acidity (pH) of the solution.

pH Control: Tetravalent actinides like thorium (Th⁴⁺) and plutonium (Pu⁴⁺) form stable complexes with Arsenazo III in highly acidic solutions (e.g., 4M HCl). iaea.orgakjournals.com In contrast, trivalent REEs and other actinides form complexes at a slightly higher pH. nih.govasm.org For instance, the optimal pH for analyzing lanthanum (La³⁺) is between 2.7 and 2.8 to achieve a balance of sensitivity while avoiding interference from ions like calcium. nih.gov This pH-dependent reactivity allows for the selective determination of certain elements in the presence of others. scispace.com

Masking Agents: To further enhance selectivity, masking agents can be employed. These are chemicals that form stable, colorless complexes with interfering ions, preventing them from reacting with Arsenazo III. For example, in the analysis of low-grade uranium ores, diethylenetriaminepenta-acetic acid (DTPA) and tartaric acid have been used to effectively mask a wide range of metal ions including Fe, Cu, Co, Ni, and Pb. lp.edu.ualpnu.ua In REE analysis in ores, sulfosalicylic acid can be used to mask aluminum, and oxalic acid can mask zirconium. osti.gov

Arsenazo III is adaptable to modern automated analytical techniques, such as Flow Injection Analysis (FIA), which allow for the rapid, sequential determination of multiple elements. tandfonline.comtandfonline.com

In an FIA system, a sample is injected into a continuously flowing carrier stream that merges with a reagent stream containing Arsenazo III. tandfonline.com The reaction occurs in a coil, and the resulting colored complex passes through a detector (a spectrophotometer) to measure the absorbance. tandfonline.com By optimizing parameters like flow rate, pH, and reagent concentration, methods have been developed for the determination of total REEs in mixed solutions. tandfonline.comtandfonline.com One such FIA method allows for the determination of REEs in solutions with pHs ranging from 0 to 6, with a detection limit of 0.70 mg/L for most REEs studied. tandfonline.com

Simultaneous determination of two elements, such as uranium and thorium, is also possible without prior separation using techniques like H-point standard addition method (HPSAM) and partial least squares (PLS) regression. wiley.com These chemometric approaches analyze the full absorption spectra of the mixed complexes to calculate the concentration of each individual element. wiley.com

Research in Water Quality Assessment Methodologies

Arsenazo III contributes significantly to the development of new and improved methods for water quality assessment. chemimpex.com Its use in research extends beyond routine monitoring to the fabrication of novel analytical tools.

One area of research is the development of dry-reagent test strips. niscpr.res.inresearchgate.net In these devices, Arsenazo III is immobilized on a solid support, such as a nylon paper strip. niscpr.res.in When the strip is dipped into a water sample containing calcium, the reaction with the immobilized dye causes a visible color change from purple to blackish-blue. niscpr.res.inresearchgate.net This provides a simple, rapid, and economical semi-quantitative method for assessing water hardness, which is useful for field surveys and industrial applications where specialized equipment is not available. niscpr.res.in

Furthermore, research has focused on creating fiber-optic sensors for remote and continuous monitoring. researchgate.netosti.gov In one design for lead detection, Arsenazo III was immobilized on a polymer resin packed into a probe. researchgate.net The reflectance of the probe changes upon complexation with lead, and this change can be measured using fiber optics. This sensor was shown to have a detection limit of 0.01 ppm for lead(II) at an optimal pH of 5.0. researchgate.net Such sensor-based methodologies represent an advancement from traditional laboratory-based spectrophotometry towards real-time environmental monitoring.

Q & A

Q. What is the primary analytical application of Arsenazo I trisodium salt in trace metal detection?

this compound is widely used as a chromogenic reagent for spectrophotometric determination of uranium(VI) in aqueous solutions. It forms a stable complex with UO₂²⁺, producing a distinct absorption peak at 655 nm, enabling quantification at trace levels (e.g., in nuclear waste samples). Experimental protocols typically involve pH adjustment to 2.5–3.5, masking interfering ions (e.g., Fe³⁺) with ascorbic acid, and calibration using standard uranium solutions .

Q. How does the molecular structure of this compound influence its selectivity for actinides?

The compound contains two sulfonic acid groups and an o-arsonophenylazo moiety, which facilitate strong chelation with tetravalent and hexavalent actinides (e.g., UO₂²⁺, Th⁴⁺). The planar structure allows π-π interactions with metal ions, enhancing selectivity over alkali and alkaline earth metals. However, selectivity must be validated against lanthanides (e.g., La³⁺), which can form competing complexes under acidic conditions .

Q. What are the standard protocols for preparing this compound solutions to ensure reproducibility?

Dissolve 0.1 g of the reagent in 100 mL of deionized water (0.1% w/v), filter to remove particulates, and store in amber glass at 4°C to prevent photodegradation. Pre-treatment with cation-exchange resins may reduce background impurities. Calibration curves should be constructed daily using freshly prepared uranium standards .

Advanced Research Questions

Q. How can researchers mitigate interference from transition metals (e.g., Fe³⁺, Cu²⁺) in Arsenazo I-based uranium assays?

  • Masking agents: Add 1% ascorbic acid to reduce Fe³⁺ to Fe²⁺, which does not complex with Arsenazo I.
  • pH optimization: Conduct assays at pH <3 to minimize hydrolysis of Fe³⁺.
  • Separation techniques: Pre-concentrate uranium via solvent extraction (e.g., tributyl phosphate in kerosene) before analysis .
  • Statistical validation: Use ANOVA to confirm that residual interference does not significantly affect accuracy (p <0.05) .

Q. What experimental design considerations are critical for optimizing Arsenazo I-based methods in complex matrices (e.g., high-salinity nuclear waste)?

  • Factorial design: Test interactions between pH (2.0–4.0), ionic strength (0.1–1.0 M NaNO₃), and reagent concentration (0.05–0.2% w/v).
  • Robustness testing: Introduce ±10% variations in key parameters (e.g., temperature, mixing time) to assess method stability.
  • Matrix-matched standards: Prepare calibration solutions with background electrolytes mimicking the sample matrix to correct for matrix effects .

Q. How does this compound compare to Arsenazo III for uranium detection in terms of sensitivity and interferences?

Parameter Arsenazo I Arsenazo III
Molar absorptivity (ε)1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 655 nm3.5 × 10⁴ L·mol⁻¹·cm⁻¹ at 665 nm
pH range2.5–3.51.5–2.5
Major interferencesLa³⁺, Th⁴⁺Zr⁴⁺, Hf⁴⁺
Arsenazo III offers higher sensitivity but requires stricter pH control and is more prone to interference from tetravalent cations. Cross-validation using ICP-MS is recommended when switching reagents .

Q. What statistical methods are appropriate for resolving contradictory data in Arsenazo I-based studies (e.g., anomalous calibration slopes)?

  • Outlier detection: Apply Grubbs’ test to identify aberrant data points.
  • Error source analysis: Use Tukey’s HSD test to compare variances across experimental batches (e.g., reagent purity, instrument drift).
  • Multivariate regression: Model the relationship between absorbance and variables like pH/temperature to isolate confounding factors .

Q. How can researchers formulate hypotheses to explore Arsenazo I’s affinity for novel actinide complexes (e.g., NpO₂⁺)?

  • Literature review: Identify gaps in existing studies (e.g., limited data on NpO₂⁺ interactions).
  • Hypothesis: "Arsenazo I forms a 1:1 complex with NpO₂⁺ at pH 3.0, with ε >5 × 10³ L·mol⁻¹·cm⁻¹."
  • Validation: Test via Job’s method of continuous variations and compare stability constants with UO₂²⁺ using Benesi-Hildebrand plots .

Methodological and Reporting Guidelines

Q. What are the best practices for presenting Arsenazo I experimental data in peer-reviewed journals?

  • Figures: Include absorption spectra (λ = 500–700 nm) with labeled axes and error bars.
  • Tables: Summarize calibration parameters (slope, R², LOD/LOQ) and interference recovery rates.
  • Reproducibility: Detail reagent sources (e.g., CAS 66019-20-3), instrument models, and software used for data analysis .

Q. How can researchers leverage "People also ask" data to refine their study’s scope on this compound?

Monitor recurring questions (e.g., "How to reduce Arsenazo I’s La³⁺ interference?") to identify understudied areas. Update literature reviews with recent findings and incorporate schema markup in digital appendices to enhance visibility of methodological innovations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.